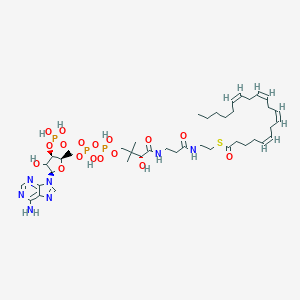
Arachidonyl-coa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arachidonyl-CoA belongs to the class of organic compounds known as long-chain fatty acyl coas. These are acyl CoAs where the group acylated to the coenzyme A moiety is a long aliphatic chain of 13 to 21 carbon atoms. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm, membrane (predicted from logP), mitochondria and peroxisome. This compound participates in a number of enzymatic reactions. In particular, Lpa(16:0/0:0) and this compound can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)); which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(16:0/0:0) and this compound can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(16:0/0:0) and this compound can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)); which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Lpa(16:0/0:0) and this compound can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)); which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. In humans, this compound is involved in cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/18:1(9Z)) pathway, cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/18:1(9Z)) pathway, and cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/18:0/20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway. This compound is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:0/20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(14:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(20:4(5Z, 8Z, 11Z, 14Z)/18:2(9Z, 12Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(22:0/20:4(5Z, 8Z, 11Z, 14Z)/20:2(11Z, 14Z)) pathway.
Applications De Recherche Scientifique
Cellular Signaling and Metabolism
Arachidonyl-CoA plays a pivotal role in cellular signaling pathways. It is involved in the synthesis of eicosanoids, which are signaling molecules that mediate inflammatory responses and other physiological processes. The enzyme arachidonoyl-CoA synthetase catalyzes the conversion of arachidonic acid to this compound, which is crucial for the production of prostaglandins and leukotrienes.
- Fatty Acid Specificity : Research has shown that arachidonoyl-CoA synthetase exhibits specific substrate preferences, indicating that variations in fatty acid structure can influence enzyme activity. For instance, the presence of double bonds significantly affects the inhibition and activation of this enzyme .
Membrane Dynamics
The interaction of this compound with membrane proteins is essential for various cellular functions. Notably, studies have demonstrated that the BAR domain of endophilin-A1 binds to this compound, facilitating membrane remodeling processes. This binding is crucial for the formation of lipid micelles and the stabilization of membrane curvature.
- Structural Studies : Small-angle X-ray scattering (SAXS) has been employed to investigate the structural dynamics of endophilin-A1 in complex with this compound. These studies revealed that this interaction leads to the formation of higher-order complexes, which are vital for membrane trafficking and fusion events .
Implications in Disease Mechanisms
The dysregulation of this compound metabolism has been linked to various diseases, including cardiovascular diseases and inflammatory disorders. The ability of this compound to modulate inflammatory pathways makes it a target for therapeutic interventions.
- Myeloid-Specific Deficiency Studies : Recent studies have shown that deficiency in long-chain acyl-CoA synthetase 4 (ACSL4), which affects arachidonic acid incorporation into phospholipids, can lead to altered immune responses and inflammation . This suggests that manipulating this compound levels could have therapeutic potential in treating inflammatory diseases.
Case Studies and Research Findings
Propriétés
Numéro CAS |
17046-56-9 |
|---|---|
Formule moléculaire |
C41H66N7O17P3S |
Poids moléculaire |
1054 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate |
InChI |
InChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-,18-17-/t30-,34-,35-,36+,40-/m1/s1 |
Clé InChI |
JDEPVTUUCBFJIW-YQVDHACTSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Description physique |
Solid |
Synonymes |
arachidonoyl-CoA arachidonoyl-coenzyme A arachidonyl-CoA arachidonyl-coenzyme A coenzyme A, arachidonyl- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















